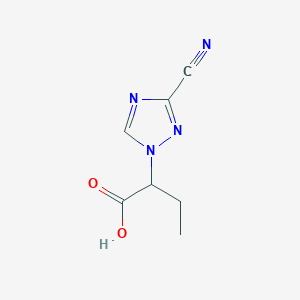

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” were not found, there has been extensive research on the synthesis of 1,2,4-triazole derivatives . For example, 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular formula of “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is C7H8N4O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) .

Physical And Chemical Properties Analysis

The molecular weight of “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is 180.16402 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved papers.

Applications De Recherche Scientifique

Synthetic Routes and Applications in Drug Discovery

Research on 1,4-disubstituted 1,2,3-triazoles highlights the importance of triazoles as key scaffolds in organic compounds with applications in drug discovery, material science, and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing their broad spectrum of biological activities and significance in creating novel biologically active compounds (Kaushik et al., 2019).

Advances in Eco-friendly Synthesis

Advancements in the eco-friendly synthesis of triazoles emphasize the use of microwave irradiation and novel catalysts, such as biosourced cyclosophoraose and fish bone powder, for the click synthesis of 1,2,3-triazoles. These methodologies offer benefits like shorter reaction times and higher yields, demonstrating the triazoles' role in sustainable chemistry and their potential for industrial applications in drug synthesis (de Souza et al., 2019).

Antimicrobial Applications

The exploration of triazole derivatives for antimicrobial applications reveals a wide range of compounds with activities against multidrug-resistant pathogens, showcasing the chemical diversity and therapeutic potential of triazoles in addressing global health challenges. This includes compounds with antibacterial, antifungal, and antimycobacterial properties, highlighting the importance of triazoles in developing new antimicrobial agents (Swain et al., 2017).

Corrosion Inhibition

Research on 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces indicates their effectiveness in protecting steels, copper, iron, and aluminum against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The 1,4-disubstituted 1,2,3-triazole derivatives, synthesized via CuAAC click reactions, are highlighted for their non-toxic, environmentally friendly, and efficient corrosion inhibition properties (Hrimla et al., 2021).

Orientations Futures

The future directions for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mécanisme D'action

Target of Action

It’s worth noting that cyano substituted triazoles, such as 3-cyano-1,2,4-triazole, have been reported to exhibit inhibitory effects on cathepsin k .

Mode of Action

Triazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the reported inhibitory effects of similar compounds on cathepsin k, it’s plausible that this compound may influence pathways related to proteolysis .

Pharmacokinetics

It’s worth noting that the pharmacokinetic profile of a compound can significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of a compound .

Propriétés

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJUQOUQIJLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC(=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)